
3-Methoxypyridine-2,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxypyridine-2,5-diamine is an organic compound that belongs to the class of substituted pyridines It features a pyridine ring with methoxy and diamine groups attached at the 3rd and 2nd, 5th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypyridine-2,5-diamine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloropyridine with methanol to introduce the methoxy group. The diamine groups can be introduced through subsequent reactions involving amination.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxypyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like peroxodisulphate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the methoxy and diamine groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: Peroxodisulphate in aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines.
Aplicaciones Científicas De Investigación
3-Methoxypyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Methoxypyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The methoxy and diamine groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypyridine: Similar structure but lacks the diamine groups.
2,5-Diaminopyridine: Similar structure but lacks the methoxy group.
3-Chloropyridine: Similar structure but has a chlorine atom instead of a methoxy group.
Uniqueness
3-Methoxypyridine-2,5-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
3-methoxypyridine-2,5-diamine |
InChI |
InChI=1S/C6H9N3O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,7H2,1H3,(H2,8,9) |
Clave InChI |
HBSBEOPIISHIRX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC(=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


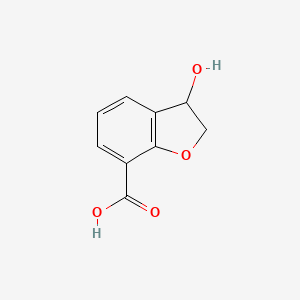
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

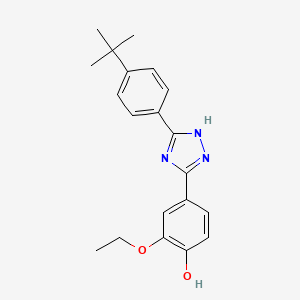
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
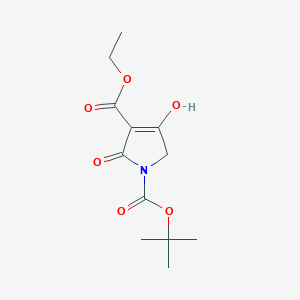

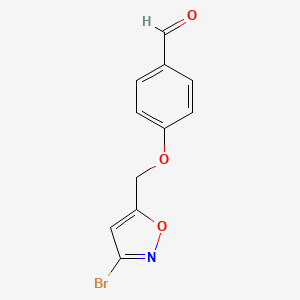
![1-(4-Fluoro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15056380.png)
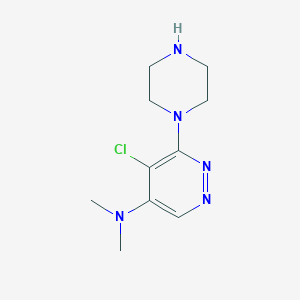



![(2S,6R)-4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B15056427.png)
